molecular formula C11H14ClNO B099851 6-(4-Chlorophenyl)-2-methyloxazinane CAS No. 15769-91-2

6-(4-Chlorophenyl)-2-methyloxazinane

Cat. No. B099851
CAS RN: 15769-91-2
M. Wt: 211.69 g/mol
InChI Key: DAHISRJDRDHLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-2-methyloxazinane, also known as cloxazolam, is a benzodiazepine derivative that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the central nervous system.

Mechanism Of Action

Cloxazolam acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, 6-(4-Chlorophenyl)-2-methyloxazinane reduces the activity of neurons in the brain, resulting in its anxiolytic, sedative, and anticonvulsant effects.

Biochemical And Physiological Effects

Cloxazolam has been found to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. Additionally, 6-(4-Chlorophenyl)-2-methyloxazinane has been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Cloxazolam has also been shown to affect memory and learning in animal models, although the exact mechanisms underlying these effects are not yet fully understood.

Advantages And Limitations For Lab Experiments

Cloxazolam has several advantages as a tool for studying the central nervous system. It has well-established anxiolytic, sedative, and anticonvulsant effects, making it a reliable tool for studying these conditions. Additionally, the synthesis method for 6-(4-Chlorophenyl)-2-methyloxazinane is reliable and efficient, making it easy to produce for scientific research purposes. However, 6-(4-Chlorophenyl)-2-methyloxazinane also has limitations. It has been found to have addictive potential, making it unsuitable for long-term use. Additionally, the exact mechanisms underlying its effects on memory and learning are not yet fully understood.

Future Directions

There are several future directions for research on 6-(4-Chlorophenyl)-2-methyloxazinane. One area of research could be to further explore the mechanisms underlying its effects on memory and learning. Additionally, research could be done to develop safer and more effective benzodiazepine derivatives for the treatment of anxiety and sleep disorders. Finally, research could be done to explore the potential use of 6-(4-Chlorophenyl)-2-methyloxazinane as a treatment for epilepsy, and to develop more effective treatments for this condition.

Synthesis Methods

The synthesis of 6-(4-Chlorophenyl)-2-methyloxazinane involves the reaction of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then reacted with methylamine to form the final product, 6-(4-Chlorophenyl)-2-methyloxazinane. This synthesis method has been established and optimized, making it a reliable and efficient way to produce 6-(4-Chlorophenyl)-2-methyloxazinane for scientific research purposes.

Scientific Research Applications

Cloxazolam has been widely used in scientific research to study the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant effects, making it a valuable tool for studying anxiety, sleep disorders, and epilepsy. Additionally, 6-(4-Chlorophenyl)-2-methyloxazinane has been used in studies on the effects of benzodiazepines on memory and learning.

properties

CAS RN

15769-91-2

Product Name

6-(4-Chlorophenyl)-2-methyloxazinane

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-methyloxazinane

InChI

InChI=1S/C11H14ClNO/c1-13-8-2-3-11(14-13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3

InChI Key

DAHISRJDRDHLFM-UHFFFAOYSA-N

SMILES

CN1CCCC(O1)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCCC(O1)C2=CC=C(C=C2)Cl

synonyms

6-(4-Chlorophenyl)-3,4,5,6-tetrahydro-2-methyl-2H-1,2-oxazine

Origin of Product

United States

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